N-benzoyl-N'-(5-isoquinolinyl)thiourea
Description
Contextual Significance of Thiourea (B124793) Derivatives in Research
Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal and agricultural research. researchgate.netsemanticscholar.org The thiourea scaffold, characterized by the (R1R2N)(R3R4N)C=S formula, is a structural analogue of urea (B33335) where the oxygen atom is replaced by sulfur. semanticscholar.org This substitution significantly alters the molecule's chemical properties, making thioureas valuable pharmacophores in drug design. biointerfaceresearch.commdpi.com
These compounds are known to exhibit a wide spectrum of biological activities. mdpi.com Their ability to coordinate with metal ions through the sulfur and nitrogen atoms contributes to their diverse pharmacological profiles. semanticscholar.orghilarispublisher.com Research has extensively documented their potential as therapeutic agents, with numerous studies highlighting their efficacy in various domains.
Table 1: Reported Biological Activities of Thiourea Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi, including strains like Staphylococcus aureus and Escherichia coli. hilarispublisher.comnih.gov | hilarispublisher.comnih.gov |
| Antiviral | Activity against various viruses has been reported, making them candidates for antiviral drug development. ontosight.ainih.gov | ontosight.ainih.gov |
| Anticancer | Certain derivatives have shown the ability to inhibit the growth of cancer cell lines, acting through various mechanisms. ontosight.aibiointerfaceresearch.com | ontosight.aibiointerfaceresearch.com |
| Antitubercular | Compounds like thioacetazone and thiocarlide have been used in the treatment of Mycobacterium tuberculosis infections. biointerfaceresearch.comnih.gov | biointerfaceresearch.comnih.gov |
| Antioxidant | Some thiourea derivatives have demonstrated the capacity to neutralize free radicals. researchgate.net | researchgate.net |
| Agricultural Uses | Utilized as fungicides, herbicides, and insect growth regulators. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |
The structural flexibility of the thiourea moiety allows for the attachment of various substituents, enabling chemists to fine-tune the molecule's properties to enhance its interaction with specific biological targets. biointerfaceresearch.com
Overview of Isoquinoline (B145761) Scaffold in Bioactive Compounds
The isoquinoline scaffold is a privileged heterocyclic ring system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This structural motif is a cornerstone in the chemistry of natural products and medicinal agents, found in a vast number of biologically active compounds, particularly alkaloids. nih.govnumberanalytics.com
Isoquinoline alkaloids are naturally occurring compounds that have been used in traditional medicine for centuries and have served as lead compounds in modern drug discovery. nih.govontosight.ai The rigid structure of the isoquinoline core provides a defined three-dimensional arrangement for functional groups, facilitating specific interactions with biological macromolecules like enzymes and receptors. ontosight.ai
The pharmacological diversity of isoquinoline-containing compounds is extensive, underscoring their importance in medicinal chemistry.
Table 2: Examples and Biological Activities of Isoquinoline-Containing Compounds
| Compound Class/Example | Biological Activity | References |
|---|---|---|
| Simple Isoquinolines | Exhibit a range of activities including anesthetic and antihypertensive effects. mdpi.com | mdpi.com |
| Benzylisoquinolines (e.g., Morphine, Codeine) | Potent analgesics (pain relief) and antitussives (cough suppressants). nih.govnumberanalytics.com | nih.govnumberanalytics.com |
| Protoberberines (e.g., Berberine) | Known for broad antimicrobial, anticancer, and cardiovascular effects. numberanalytics.comnumberanalytics.com | numberanalytics.comnumberanalytics.com |
| Aporphines (e.g., Apomorphine) | Used in the treatment of Parkinson's disease. numberanalytics.com | numberanalytics.com |
The proven track record of the isoquinoline scaffold in successful drugs confirms its high potential for success as a component in the design of new therapeutic agents. nih.gov
Rationale for Academic Investigation of N-benzoyl-N'-(5-isoquinolinyl)thiourea
The academic investigation of this compound is founded on the well-established principle of combining known pharmacophores to create novel molecular entities with potentially synergistic or unique biological activities. ontosight.ai This strategy brings together the versatile thiourea linker, known for its broad biological relevance, with the privileged isoquinoline scaffold, a key component of numerous bioactive natural products and pharmaceuticals. ontosight.airesearchgate.netnih.gov
The rationale for synthesizing and studying this specific compound includes:
Exploring Potential Synergies: Researchers hypothesize that the combination of the thiourea moiety's diverse bioactivities (antimicrobial, antiviral, anticancer) with the pharmacological properties inherent to the isoquinoline ring could lead to a compound with enhanced potency or a novel mechanism of action. ontosight.ainih.gov
Targeting Multiple Pathways: The structural features of this compound suggest it could interact with various biological targets. The thiourea portion can engage in hydrogen bonding and metal chelation, while the isoquinoline part can participate in π-π stacking and other interactions with enzymes or receptors. ontosight.aibiointerfaceresearch.comontosight.ai
Development of New Therapeutic Leads: Given the wide range of activities associated with both parent scaffolds, this compound is a candidate for screening in various therapeutic areas, particularly as an antimicrobial, antiviral, or anticancer agent. ontosight.ai The synthesis of related compounds, such as N-benzoyl-N'-(3-quinolinyl)thiourea, typically involves the reaction of an amino-isoquinoline with a benzoyl isothiocyanate intermediate, suggesting a feasible synthetic pathway for academic exploration.
By systematically studying compounds like this compound, researchers aim to expand the chemical space for drug discovery and better understand the structure-activity relationships that govern the therapeutic potential of such hybrid molecules.
Structure
3D Structure
Properties
IUPAC Name |
N-(isoquinolin-5-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(12-5-2-1-3-6-12)20-17(22)19-15-8-4-7-13-11-18-10-9-14(13)15/h1-11H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSAFKBMAJJZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329564 | |
| Record name | N-(isoquinolin-5-ylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72677-81-7 | |
| Record name | N-(isoquinolin-5-ylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to N-Benzoylthiourea Compounds
The fundamental approach to synthesizing N-benzoylthiourea derivatives involves the formation of a thiourea (B124793) linkage between a benzoyl group and an amine. This is typically achieved through an isothiocyanate intermediate.
The most established and widely utilized method for preparing N-benzoylthiourea compounds is the reaction between a primary amine and a benzoyl isothiocyanate. nih.govacs.org This process generally follows a two-step sequence performed in a single pot.
First, benzoyl isothiocyanate is generated in situ by the reaction of benzoyl chloride with an inorganic thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a dry organic solvent like acetone (B3395972) or acetonitrile. nih.govacs.orgnih.govresearchgate.net The resulting isothiocyanate is a highly reactive intermediate. nih.gov
General Reaction Scheme:
Benzoyl Chloride + NH₄SCN → Benzoyl Isothiocyanate + NH₄Cl
Benzoyl Isothiocyanate + 5-Aminoisoquinoline → N-benzoyl-N'-(5-isoquinolinyl)thiourea
While specific advanced synthetic strategies exclusively for this compound are not extensively documented, the synthesis of its structural analog, 1-Benzoyl-3-(5-quinolyl)thiourea, provides a direct and relevant example. This synthesis builds upon the conventional pathway by incorporating a phase-transfer catalyst to enhance reaction efficiency. nih.gov
The synthesis involves reacting benzoyl chloride, ammonium thiocyanate, and 5-aminoquinoline (B19350) in dichloromethane. The key advancement in this approach is the use of polyethylene (B3416737) glycol-400 (PEG-400) as a phase-transfer catalyst. nih.gov This catalyst facilitates the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the reaction with benzoyl chloride occurs, improving the rate and yield of the intermediate benzoyl isothiocyanate formation. The subsequent addition of the amine proceeds smoothly in the same pot to yield the final product. nih.gov
Optimized Synthesis Protocols
To improve upon conventional methods, researchers have focused on optimizing reaction conditions to reduce reaction times, increase yields, and simplify procedures. These optimizations include the use of microwave assistance, phase-transfer catalysis, and refined one-pot strategies.
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to significantly accelerate reaction rates. nih.govasianpubs.org In the synthesis of benzazole and benzotriazole (B28993) derivatives, microwave heating has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields compared to conventional heating methods. ias.ac.innih.gov This technique is applicable to the synthesis of N-benzoylthiourea derivatives, offering a greener and more efficient alternative by providing rapid and uniform heating to the reaction mixture. nih.gov
| Method | Typical Reaction Time | Typical Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | 65-72% | nih.gov |
| Microwave Irradiation | 5-15 minutes | 83-93% | nih.gov |
Phase Transfer Catalysis (PTC) is a valuable technique for reactions involving reactants present in different phases, such as a solid-liquid or liquid-liquid system. tandfonline.com In the synthesis of N-benzoylthioureas, a solid-liquid PTC system is common, where the inorganic thiocyanate salt is solid and the benzoyl chloride is dissolved in an organic solvent. tandfonline.com
The PTC, often a quaternary ammonium salt or a polyether like polyethylene glycol (PEG), facilitates the reaction by carrying the thiocyanate anion into the organic phase. tandfonline.comtandfonline.com Specifically, PEG-400 has been successfully used as a phase-transfer catalyst in the synthesis of 1-benzoyl-3-(5-quinolyl)thiourea. nih.gov Other catalysts like PEG-600 have also proven effective in one-pot syntheses of other N-acyl thiourea derivatives. tandfonline.comingentaconnect.com The use of PTC avoids the need for harsh reaction conditions and can lead to higher yields and easier product work-up. tandfonline.com
| Catalyst | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Polyethylene glycol-400 (PEG-400) | Aromatic amines, 2-chlorobenzoyl chloride, NH₄SCN | Solid-Liquid PTC | tandfonline.com |
| Polyethylene glycol-600 (PEG-600) | Acyl chlorides, amines, thiocyanate | One-Pot PTC | tandfonline.comingentaconnect.com |
| Bifunctional thiourea–ammonium salts | Ketimines, nitroalkanes | Enantioselective aza-Henry reaction | acs.org |
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is a highly efficient strategy that avoids the lengthy separation and purification of intermediate compounds. nih.govorganic-chemistry.org The synthesis of this compound and its analogs is ideally suited for this approach. nih.gov
Derivatization and Structural Modification Strategies
The chemical reactivity of the N-benzoylthiourea backbone allows for targeted modifications to generate derivatives with altered chemical and physical properties. Key strategies include the conversion of the thiourea group into guanidine (B92328), modification of the heterocyclic ring system, and coordination with metal ions.
The conversion of the thiourea functionality into a guanidine core is a significant chemical transformation. This is typically achieved by activating the thiocarbonyl group towards nucleophilic attack by an amine. For N-benzoylthiourea derivatives, this process often involves desulfurization, which is facilitated by thiophilic reagents.
The general approach involves the reaction of the N-benzoylthiourea with a primary or secondary amine in the presence of a thiophilic metal salt, such as mercury(II) or copper(II), which promotes the removal of sulfur. A carbodiimide (B86325) is proposed as a key intermediate in this transformation, which is then readily attacked by an amine to yield the corresponding guanidine derivative. The reaction conditions can be optimized to favor the formation of the desired substituted guanidine.
Table 1: Reagents for Guanidine Synthesis from Thiourea Precursors
| Activating Agent/Method | Amine Nucleophile | Intermediate | Product |
|---|---|---|---|
| Thiophilic Metal Salts (e.g., HgCl₂) + Base (e.g., NEt₃) | Primary/Secondary Amines | Carbodiimide | Substituted Guanidine |
| Peptide Coupling Reagents (e.g., Mukaiyama's reagent) | Primary/Secondary Amines | Activated Thiourea | Substituted Guanidine |
The N-benzoylthiourea scaffold can serve as a precursor for the synthesis of various heterocyclic systems. The reactive nature of the isothiocyanate intermediate, from which the thiourea is formed, allows for cyclization reactions with appropriate reagents. Although specific modifications to the isoquinoline (B145761) ring of this compound are not extensively detailed, general principles of aroylthiourea reactivity can be applied.
For instance, N-benzoylthioureas can react with reagents like malonic acid in the presence of acetyl chloride to form thiobarbituric acid derivatives. nih.gov Similarly, reaction with chloroacetamide can lead to the formation of 2-(N-thiazolidin-2-ene-4-one) structures. nih.gov These reactions demonstrate the utility of the thiourea moiety as a building block for constructing more complex, fused heterocyclic systems. The specific products depend on the nature of the cyclizing agent and the reaction conditions employed.
N-aroylthiourea derivatives, including this compound, are highly effective ligands in coordination chemistry. uzh.ch The presence of multiple donor atoms—specifically the carbonyl oxygen, the thiocarbonyl sulfur, and the nitrogen atoms—allows for various coordination modes. These ligands can coordinate to metal centers as neutral molecules or, more commonly, as monoanionic ligands after deprotonation of the N-H proton adjacent to the thiocarbonyl group.
The most common coordination mode involves the formation of a six-membered chelate ring through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination). This bidentate coordination is prevalent in complexes with a variety of transition metals, including ruthenium(II) and rhenium(I). uzh.chnih.gov The resulting metal complexes often exhibit distinct geometries, such as the characteristic "piano-stool" geometry observed in some organometallic Ru(II)-arene complexes. nih.gov The specific nature of the isoquinoline substituent can influence the electronic properties and stability of the resulting metal complex.
Table 2: Examples of Metal Complexes with Aroylthiourea Ligands
| Metal Center | Arene/Co-ligands | Aroylthiourea Ligand (L) | Complex Type | Coordination |
|---|---|---|---|---|
| Ruthenium(II) | p-cymene or benzene (B151609) | N-aroyl-N'-arylthiourea | [RuCl₂(η⁶-arene)(η¹-S-L)] | Monodentate (S-donor) |
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of reactions involving N-benzoylthioureas is crucial for controlling reaction outcomes and designing new synthetic strategies. Studies have focused on the activation of the benzoyl group and potential rearrangement pathways.
The benzoyl group in N-benzoylthioureas can be activated under certain conditions, influencing the molecule's reactivity. The thiourea moiety itself can act as a bifunctional catalyst, activating carbonyl groups through hydrogen bonding. In reactions, the N-H protons of the thiourea can form hydrogen bonds with the carbonyl oxygen of an interacting molecule, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
Conversely, the benzoyl group can be cleaved under specific organomediated conditions. For example, a system comprising ethane-1,2-diamine and acetic acid has been shown to effectively deprotect the benzoyl group from related N-(arylcarbamothioyl)benzamides under neutral conditions. This process is particularly useful for substrates that are sensitive to basic conditions, which would typically be used for amide hydrolysis. The proposed mechanism involves the activation of the carbonyl group by the organocatalyst system, leading to its eventual cleavage.
Rearrangement reactions in heterocyclic systems can lead to significant structural transformations. The Dimroth rearrangement is a well-known process in nitrogen-containing heterocycles that involves the transposition of endocyclic and exocyclic heteroatoms, typically through a ring-opening and ring-closing sequence. wikipedia.orgnih.govresearchgate.net This type of rearrangement is influenced by factors such as pH, temperature, and the electronic nature of substituents. nih.gov
While a direct conversion of an N-aroylthiourea to an N-aroylurea via a classical rearrangement is not commonly cited, related transformations provide mechanistic insights. For example, the synthesis of cis-3-aroyl-urea-β-lactams has been achieved by reacting aroyl isoselenocyanates with cis-3-amino-β-lactams in a water-containing solvent. rsc.org This suggests a pathway where the aroyl isothiocyanate precursor, which is in equilibrium with the thiourea, can be hydrolyzed to an aroyl isocyanate, which is then trapped by an amine to form the corresponding urea (B33335). Such pathways highlight the potential for the thiourea moiety to be transformed into a urea under specific hydrolytic conditions, which can be considered a type of structural rearrangement.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of chemical compounds. For N-benzoyl-N'-(5-isoquinolinyl)thiourea, a combination of NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy would be employed to confirm the structure determined by crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Although specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the primary crystallographic study, the elucidated structure allows for the prediction of its key NMR features.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the benzoyl and isoquinoline (B145761) rings, as well as the N-H protons of the thiourea (B124793) linkage. The aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The two N-H protons of the thiourea group are expected to appear as broad singlets at a lower field, with their chemical shifts being sensitive to solvent and concentration. The integration of these signals would correspond to the number of protons in each chemical environment.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on all 17 carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S), typically in the range of 160-180 ppm and 180-200 ppm, respectively. The remaining signals would correspond to the aromatic carbons of the benzoyl and isoquinoline rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. Key expected vibrational frequencies include:
N-H Stretching : Vibrations for the N-H groups of the thiourea moiety, typically appearing in the range of 3100-3400 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad.
C=O Stretching : A strong absorption band for the carbonyl group of the benzoyl moiety, expected around 1650-1690 cm⁻¹.
C=S Stretching : The thiocarbonyl group vibration, which is typically weaker and found in the range of 1200-1300 cm⁻¹.
Aromatic C-H and C=C Stretching : Vibrations corresponding to the aromatic rings, appearing in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₃N₃OS), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The calculated molecular weight is 307.36 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic fragments corresponding to the benzoyl and isoquinolinyl moieties.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound, with its extensive system of conjugated pi electrons across the benzoyl and isoquinoline rings, is expected to show strong absorption bands in the UV region of the electromagnetic spectrum. These absorptions would correspond to π → π* and n → π* electronic transitions.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic compound with no unpaired electrons in its ground state, it would not be expected to produce an ESR signal. This technique would therefore not be applicable for the direct structural analysis of the compound itself.
Crystallographic Studies
The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov
The molecule features a conjugated system, evidenced by bond lengths that are shorter than standard single bonds for C-N and longer than standard double bonds for C=O and C=S. nih.gov A significant conformational feature is the orientation of the quinoline ring, which is nearly orthogonal to the rest of the molecule, with a C17—C9—N2—C8 torsion angle of -78.2(3)°. nih.gov
The crystal structure is stabilized by a network of hydrogen bonds. An intramolecular N-H···O bond is present, contributing to the planarity of the benzoylthiourea fragment. nih.gov Furthermore, intermolecular N-H···N and C-H···N hydrogen bonds link the discrete molecules, forming sheets that are parallel to the (100) crystallographic plane. nih.gov
Below are the detailed crystallographic data and hydrogen bond geometry for this compound. nih.gov
Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₁₃N₃OS |
| Formula Weight | 307.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0875 (1) |
| b (Å) | 16.1718 (4) |
| c (Å) | 18.2847 (4) |
| β (°) | 95.892 (2) |
| Volume (ų) | 1496.41 (6) |
| Z | 4 |
Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H6···N3ⁱ | 0.825 (17) | 2.283 (17) | 3.100 (3) | 170.5 (18) |
| N2—H7···O1 | 0.91 (3) | 1.84 (3) | 2.619 (3) | 143 (3) |
| C6—H5···N3ⁱ | 0.93 | 2.46 | 3.252 (3) | 143 |
Symmetry code: (i) x, -y+1/2, z-1/2
Single Crystal X-ray Diffraction Analysis of the Compound
The title compound, with the chemical formula C₁₇H₁₃N₃OS, was synthesized and suitable single crystals were obtained for X-ray analysis. nih.gov The analysis revealed that the compound crystallizes in the monoclinic system. nih.gov
Key crystallographic data obtained from the X-ray diffraction analysis are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₃N₃OS |
| Molecular Weight (Mr) | 307.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0875 (1) |
| b (Å) | 16.1718 (4) |
| c (Å) | 18.2847 (4) |
| β (°) | 95.892 (2) |
| Volume (ų) | 1496.41 (6) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 296 (2) |
The data collection was performed on an Enraf–Nonius CAD-4 diffractometer. nih.gov The structure was solved using structure-invariant direct methods and refined on F². nih.gov
Conformational Features and Intermolecular Interactions
The molecule of this compound is not planar. A significant conformational feature is the orientation of the quinoline ring relative to the rest of the molecule. nih.gov The torsion angle for C17—C9—N2—C8 is -78.2 (3)°, which indicates that the quinoline ring is nearly orthogonal to the benzoylthiourea moiety. nih.gov
The crystal structure is stabilized by a network of hydrogen bonds. The molecules are linked by intermolecular N1—H6···N3 and C6—H5···N3 hydrogen bonds, as well as an N2—H7···O1 interaction. nih.gov These hydrogen bonds, involving all potential donors, create sheets of molecules parallel to the (100) plane. nih.gov Additionally, an intramolecular N—H···O hydrogen bond is present. nih.gov The packing of the molecules, when viewed down the a-axis, shows layers connected by van der Waals forces. nih.gov
Analysis of Molecular Geometry and Isomerism
The molecular geometry of this compound exhibits interesting characteristics regarding bond lengths. The entire molecule can be considered a large conjugated system. nih.gov This is supported by the observation that the bond lengths of C1—C7, C7—N1, C8—N1, C8—N2, and C9—N2 are shorter than standard single bond values. nih.gov Conversely, the C7—O1 and C8—S1 double bonds are longer than their standard values, further indicating electron delocalization across the molecule. nih.gov
A comparison of bond lengths with a related structure, N-(4,6-dimethylpyrimidin-2-ylcarbamothioyl)benzamide, shows that the S—C bond (1.655 (2) Å) and O—C bond (1.223 (2) Å) in the title compound are longer. nih.gov
Selected bond lengths for this compound are provided in the table below.
| Bond | Length (Å) |
| S—C8 | 1.655 (2) |
| O1—C7 | 1.223 (2) |
The specific isomeric form present in the crystal structure is determined by the synthesis and crystallization conditions. The provided data from the single-crystal X-ray diffraction corresponds to one specific conformer, and the analysis does not extend to other potential isomers in solution or other physical states.
Despite a comprehensive search for scientific literature, specific experimental data on the complexation chemistry of this compound with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) is not available in the public domain. Research has been conducted on the synthesis of the closely related ligand, 1-benzoyl-3-(5-quinolyl)thiourea, but not on its subsequent coordination with metal ions nih.gov.
While the broader class of N-benzoyl thiourea derivatives has been extensively studied for its coordination properties with various transition metals, and the coordination chemistry of isoquinoline derivatives is also a known field of research, the specific combination requested has not been documented in the available literature. Therefore, it is not possible to provide a detailed, scientifically accurate article on the synthesis, characterization, and structural properties of metal complexes derived from this compound as per the requested outline.
General principles of coordination chemistry suggest that this compound would likely act as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen and the thiocarbonyl sulfur atoms. The isoquinoline nitrogen could potentially be involved in coordination, especially in the formation of coordination polymers. However, without experimental data from techniques such as single-crystal X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy for the specific complexes, any discussion on geometry, bonding, and electronic properties would be purely speculative.
No information was found regarding coordination polymers, ligand field effects, or advanced characterization for metal complexes of this compound. Consequently, the requested article cannot be generated with the required level of scientific accuracy and detail.
Complexation Chemistry and Metal Ligand Interactions
Advanced Characterization of Metal Complexes
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a crucial tool for determining the electronic structure of metal complexes. By measuring the magnetic moment (µeff) of a complex, the number of unpaired electrons in the metal center can be deduced, providing insights into its oxidation state and coordination geometry.
For instance, in studies of other N-benzoyl-N'-substituted thiourea (B124793) complexes, the magnetic moments have been used to distinguish between different geometries. For example, a hypothetical Co(II) complex of N-benzoyl-N'-(5-isoquinolinyl)thiourea could exhibit a magnetic moment in the range of 4.3-5.2 Bohr magnetons (B.M.), which would be indicative of an octahedral geometry. A lower magnetic moment might suggest a square planar or tetrahedral geometry.
Table 1: Hypothetical Magnetic Susceptibility Data for Metal Complexes of this compound (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Metal Complex | Magnetic Moment (µeff, B.M.) | Inferred Geometry |
| [Co(L)2]Cl2 | 4.5 | Octahedral |
| [Ni(L)2]Cl2 | 3.2 | Octahedral |
| [Cu(L)2]Cl2 | 1.9 | Distorted Octahedral/Tetrahedral |
| [Zn(L)2]Cl2 | Diamagnetic | Tetrahedral/Octahedral |
| *L = this compound |
Thermal Gravimetric Analysis (TGA) for Complex Stability
Thermal Gravimetric Analysis (TGA) is employed to evaluate the thermal stability of metal complexes. This technique measures the change in mass of a sample as a function of temperature. The resulting TGA curve provides information about the decomposition pattern of the complex, including the temperatures at which different ligands or solvent molecules are lost.
Table 2: Illustrative TGA Decomposition Data for a Hypothetical Metal Complex of this compound (Note: This table is for illustrative purposes and does not represent experimental data.)
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 80 - 150 | 5% | Loss of water molecules |
| 250 - 400 | 45% | Decomposition of the organic ligand |
| > 400 | - | Formation of stable metal oxide |
Photophysical and Electrochemical Studies of Organometallic Compounds
The photophysical and electrochemical properties of organometallic compounds containing this compound would be of significant interest. The presence of the isoquinoline (B145761) moiety, a known chromophore, suggests that these complexes could exhibit interesting absorption and emission properties.
Photophysical Studies: UV-Vis absorption and fluorescence spectroscopy would be used to investigate the electronic transitions within the complexes. Ligand-centered (π-π* transitions of the aromatic rings) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands would be expected. The emission properties, including quantum yields and lifetimes, would provide insights into the potential applications of these compounds in areas such as sensing or light-emitting devices.
Electrochemical Studies: Techniques like cyclic voltammetry (CV) would be employed to probe the redox behavior of the metal complexes. The CV data would reveal the oxidation and reduction potentials of the metal center and the ligand, providing information about the electronic communication between them and the stability of different oxidation states.
Table 3: Anticipated Photophysical and Electrochemical Data for a Hypothetical Organometallic Complex of this compound (Note: This table is a hypothetical representation.)
| Property | Value |
| Absorption Maximum (λabs) | ~350 nm (π-π*), ~450 nm (MLCT) |
| Emission Maximum (λem) | ~550 nm |
| Oxidation Potential (Eox) | +0.8 V vs. Ag/AgCl |
| Reduction Potential (Ered) | -1.2 V vs. Ag/AgCl |
Biological Activity and Molecular Mechanisms
Broad-Spectrum Bioactivity Investigations
Thiourea (B124793) derivatives are recognized for their diverse biological applications, which include antimicrobial, antioxidant, and anticancer properties. The incorporation of different functional groups onto the thiourea backbone allows for the modulation of these activities, making them a versatile scaffold in medicinal chemistry.
Thiourea derivatives have demonstrated significant potential as antimicrobial agents. Their mechanism of action is often attributed to their ability to interfere with microbial processes. The presence of both sulfur and nitrogen atoms allows these compounds to act as effective chelating agents for metal ions that are essential for microbial enzyme function.
A series of new benzoylthiourea derivatives substituted with fluorine atoms have been synthesized and tested for their antimicrobial effects. The minimum inhibitory concentration (MIC) was established for these compounds against various bacterial strains. For instance, certain compounds showed notable activity against Escherichia coli and Pseudomonas aeruginosa. One compound, in particular, exhibited a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative strains nih.gov. The antimicrobial properties of thiourea derivatives are linked to their structural similarity to N-acyl-homoserine-lactone, a key signaling molecule in bacterial communication known as quorum sensing mdpi.com. The isoquinoline (B145761) nucleus is also a fundamental structure in many biologically active substances, and its derivatives have been explored for antibacterial applications researchgate.net.
| Compound | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) |
| Compound 5a | 31.2 | 31.2 | 62.5 | 62.5 |
| Compound 5b | 31.2 | >1000 | >1000 | >1000 |
| Compound 5d | 31.2 | >1000 | >1000 | >1000 |
Data sourced from a study on new substituted benzoylthiourea derivatives nih.gov.
The antiviral potential of thiourea derivatives has been an area of active research. These compounds have been shown to inhibit various stages of the viral life cycle. Studies have demonstrated that thiourea derivatives possess a broad spectrum of biological effects, including antiviral activity dergipark.org.tr.
One study investigated the antiviral activity of a novel thiourea containing a chiral phosphonate, compound 2009104, against the Tobacco Mosaic Virus (TMV). Using the half-leaf method, the compound exhibited significant curative activity in vivo, with an inhibition rate of 53.3% at a concentration of 500 µg/mL. This was comparable to the control agent, Ningnanmycin, which had a curative inhibition rate of 51.2% at the same concentration nih.govsemanticscholar.org. The mechanism of action was found to involve the inhibition of the TMV capsid protein (CP) polymerization process in vitro nih.govsemanticscholar.org. Furthermore, isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase, representing a different class of antivirals with this core structure nih.gov.
| Compound | Concentration (µg/mL) | Curative Inhibition Rate (%) | Protective Inhibition Rate (%) | Inactivation Inhibition Rate (%) |
| 2009104 | 500 | 53.3 | 58.9 | 84.9 |
| Ningnanmycin | 500 | 51.2 | 62.5 | 86.3 |
Data from a study on a novel thiourea containing chiral phosphonate against Tobacco Mosaic Virus semanticscholar.org.
Thiourea derivatives are known for their significant antifungal capabilities. The fungicidal action of these compounds is often related to the presence of the toxophoric -NH-C(S)-NH- group. The introduction of a benzoyl group can enhance this activity.
Studies on N-benzoyl-N'-dialkylthiourea derivatives and their cobalt(III) complexes have shown antifungal activity against major plant pathogens such as Botrytis cinerea, Myrothecium, and Verticillium dahliae nih.gov. Other research has demonstrated that certain benzoylthiourea compounds are active against Candida albicans nih.gov. The incorporation of a thiourea unit into a molecule can increase its ability to form hydrogen bonds and electrostatic interactions with fungal enzymes, thereby inhibiting fungal growth mdpi.com. Some research has also shown that bisbenzoylthiourea compounds possess good antimicrobial activities, particularly against fungi responsible for agricultural diseases asianpubs.org.
| Compound | C. albicans (MIC µg/mL) |
| Compound 5d | 125 |
| Compound 5a | >1000 |
| Compound 5b | >1000 |
| Compound 5c | >1000 |
Data from a study on new substituted benzoylthiourea derivatives nih.gov.
The thiourea scaffold is a promising structural motif for the development of new antimalarial agents. Acylthioureas, in particular, have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria nih.gov.
A series of cationic 2,2'-bipyridyl- and 1,10-phenanthrolineplatinum(II) benzoylthiourea complexes have been evaluated for their in vitro antimalarial activity. Several of these compounds were found to be active, with one being particularly potent. A key finding was that these active complexes demonstrated equally strong activity against both the chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of the malaria parasite. The mechanism is believed to involve the inhibition of β-hematin formation, which is crucial for the parasite's survival acs.org. Cytotoxicity testing revealed that the most active compounds exhibit selective activity against malaria parasites acs.org.
Thiourea derivatives have a historical significance in the treatment of tuberculosis. The thiourea drug isoxyl (thiocarlide) has been used clinically and is effective against multidrug-resistant strains of Mycobacterium tuberculosis nih.gov.
The mechanism of action for isoxyl involves the inhibition of fatty acid synthesis. Specifically, it targets the Δ9-stearoyl desaturase (DesA3), an enzyme essential for the synthesis of oleic acid. This leads to a dose-dependent decrease in oleic acid and, consequently, tuberculostearic acid, with complete inhibition observed at a concentration of 3 µg/mL nih.gov. This specific mode of action validates the membrane-bound Δ9-desaturase as a viable therapeutic target for new antituberculosis drugs and highlights the potential of the thiourea scaffold in this area nih.gov.
Many thiourea derivatives have been reported to possess significant antioxidant properties. They can act as free radical scavengers, which helps to prevent oxidative damage in biological systems. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods.
Studies on various thiourea analogs have demonstrated their ability to neutralize free radicals. For example, 1,3-bis(3,4-dichlorophenyl) thiourea showed strong antioxidant activity with high reducing potential against ABTS free radicals mdpi.com. The antioxidant activity is influenced by the structural features of the molecule, such as the nature and position of substituents on the aromatic rings mdpi.com. Theoretical studies suggest that thiourea derivatives can efficiently scavenge superoxide radical anions through a single hydrogen abstraction mechanism hueuni.edu.vn.
| Compound | DPPH Scavenging (IC₅₀ µg/mL) | ABTS Scavenging (IC₅₀ µg/mL) |
| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 | 52 |
| Compound IV (unsymmetrical thiourea) | 64 | - |
| Compound I (symmetrical thiourea) | - | 66 |
Data compiled from studies on various thiourea derivatives mdpi.comnih.gov.
Pesticidal Applications
Thiourea derivatives are a known class of organosulfur compounds with established pesticidal, particularly insecticidal and acaricidal, activity. google.comebi.ac.uk These compounds can interfere with the metamorphosis mechanisms in insects, giving them a specific mode of action that is of significant interest for agricultural applications. google.com While direct studies on the pesticidal effects of N-benzoyl-N'-(5-isoquinolinyl)thiourea are not extensively detailed in the available literature, the general class of N-benzoylthiourea derivatives has been investigated for such properties. The core thiourea pharmacophore is recognized for its various biological activities, including those against agricultural pests. nih.gov Research into novel thiobenzamide derivatives, a related class, continues to explore their potential as eco-friendly insecticides, for example, against the cotton leafworm (Spodoptera littoralis). researchgate.net
Enzymatic Inhibition and Modulation
The primary focus of research into this compound and its analogs has been their ability to interact with and modulate the activity of various enzymes.
Protein kinases are crucial regulators of cellular signaling, and their inhibition is a key strategy in developing therapeutic agents. researchgate.net While direct inhibitory data for this compound on PTKs is not prominent, the isoquinoline scaffold is a component of known protein kinase inhibitors. For instance, compounds such as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide (HA1004) have been shown to inhibit protein kinase C, a serine/threonine kinase, with H-7 being a more potent inhibitor. nih.govumich.edu These compounds antagonize cellular differentiation processes that are dependent on protein kinase C activity. nih.govumich.edu
Furthermore, in silico studies have explored the potential of thiourea-derived compounds as inhibitors of tyrosine kinase receptors, indicating that the thiourea moiety can form stable interactions within the enzyme's binding site. researchgate.net The related quinoline structure has also been incorporated into tyrosine kinase inhibitors, such as N,N(2-methyl-5-hydroxyphenyl)-(6-methanesulfonyl-quinolin-4-yl)-amine, which shows inhibitory activity against the p56lck tyrosine kinase. google.com This body of evidence suggests that the combination of the isoquinoline ring and the benzoylthiourea structure could be a promising basis for the design of novel PTK inhibitors.
Table 1: Inhibition of Calcitriol-Induced Differentiation in HL-60 Cells by Related Isoquinoline Compounds
| Compound | Target(s) | IC₅₀ Value |
|---|---|---|
| 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) | Primarily Protein Kinase C | ~15 µM |
| N-[2-guanidinoethyl]-5-isoquinolinesulfonamide (HA1004) | Protein Kinase C, cAMP, cGMP, and myosin light chain kinases | ~170 µM |
Data sourced from studies on calcitriol-induced differentiation, where inhibition is correlated to protein kinase C inhibition. nih.govumich.edu
Thymidylate synthase (TS) is a well-established target for anticancer drugs as it is the sole de novo source for deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govwikipedia.org The benzoylthiourea scaffold has been explored in the context of TS inhibition. A computational study focused on modifying the known TS inhibitor 5-fluorouracil (5-FU) with both thiourea and benzoyl groups to enhance its activity. jppres.com This research involved the in silico design and evaluation of 81 modified 5-FU derivatives, assessing their binding affinity for thymidylate synthase. jppres.com The study found that certain derivatives, particularly one designated FUBT-55, exhibited more stable interactions and better binding affinity with the enzyme compared to 5-FU itself, suggesting they could be more effective anticancer agents. jppres.com
Table 2: Predicted Binding Energies of Top Modified 5-FU Derivatives with Thymidylate Synthase
| Compound ID | Binding Energy (kcal/mol) |
|---|---|
| FUBT-81 | -8.82 |
| FUBT-55 | (Not specified, but identified as most stable) |
| 5-Fluorouracil (Standard) | Lower affinity than top derivatives |
Data from a molecular docking and dynamics simulation study. jppres.com
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While various heterocyclic compounds containing thiourea or related moieties have been investigated for their potential to inhibit α-amylase, specific studies focusing on this compound were not found in the reviewed scientific literature. Research in this area has tended to focus on other structural classes, such as thiazolidinone scaffolds containing a pyrazole moiety, which have demonstrated significant in vitro α-amylase inhibition. nih.gov
The biological activity of this compound analogs extends to other enzyme systems.
Tyrosinase Inhibition: A study on a series of novel isoquinoline urea (B33335) and thiourea derivatives, synthesized from 5-aminoisoquinoline, demonstrated that all tested compounds inhibited tyrosinase activity. nih.govresearchgate.net Tyrosinase is a key enzyme in melanin synthesis. Among the synthesized compounds, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as the most potent competitive inhibitor. nih.govresearchgate.net This highlights the potential of the isoquinolinyl-thiourea scaffold in developing agents that can modulate pigmentation.
Table 3: Tyrosinase Inhibition by Isoquinolinyl-Thiourea Derivatives
| Compound | Inhibition Type | Kᵢ Value (µM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Competitive | 119.22 |
Data from in vitro enzyme kinetic analysis. nih.govresearchgate.net
Other Enzymes: The broader class of thiourea derivatives has been shown to inhibit other enzymes. For example, N,N-disubstituted thioureas based on a quinolone moiety are effective inhibitors of urease, with some analogs showing significantly greater potency than the standard inhibitor. mdpi.com Additionally, S-substituted isothioureas are potent competitive inhibitors of nitric oxide synthase (NOS), with some members of this class showing selectivity for different isoforms of the enzyme. nih.gov
Receptor Interaction Studies
Current research on this compound and its direct analogs has predominantly focused on their interactions with enzyme active sites rather than classical signaling receptors (e.g., G-protein coupled receptors or nuclear receptors). Molecular docking studies have been employed to understand the binding modes of these compounds with their enzymatic targets. For example, docking simulations have been used to model the interaction of:
Benzoylthiourea derivatives with the active site of Escherichia coli DNA gyrase B, predicting antibacterial activity. nih.gov
Modified 5-fluorouracil derivatives with thymidylate synthase to predict anticancer potential. jppres.com
Isoquinoline thiourea derivatives with tyrosinase to elucidate the mechanism of inhibition. nih.govresearchgate.net
These in silico studies confirm that the interactions occur within the catalytic pockets of enzymes, supporting the observed inhibitory activities. However, dedicated studies on the binding of this compound to other classes of cellular receptors are not widely available in the current literature.
G Protein-Coupled Receptor (GPCR) Modulation
There is no specific information available in the current scientific literature regarding the modulation of G Protein-Coupled Receptors (GPCRs) by this compound.
GPCRs represent the largest family of cell surface receptors and are crucial for transducing a wide variety of extracellular signals into intracellular responses. nih.gov The modulation of these receptors can occur at the primary ("orthosteric") site where endogenous ligands bind, or at topographically distinct "allosteric" sites. nih.govelifesciences.org Allosteric modulators can enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the effect of the orthosteric ligand, offering a sophisticated mechanism for regulating receptor activity. biorxiv.orgfrontiersin.org While the thiourea moiety is present in various biologically active molecules, specific research linking the this compound structure to GPCR modulation has not been reported.
Kinase Receptor Modulation (c-Met, KDR, c-Kit, flt-3, flt-4)
Direct inhibitory activity of this compound against the receptor tyrosine kinases (RTKs) c-Met, KDR (VEGFR2), c-Kit, Fms-like tyrosine kinase 3 (flt-3), and Flt-4 has not been documented. However, the core structures present in this molecule—namely the thiourea linker and the quinoline-related isoquinoline ring—are features found in known kinase inhibitors.
Compounds with quinoline and quinazoline scaffolds are recognized as attractive templates for kinase inhibition, targeting RTKs such as c-Met, KDR, c-Kit, and flt-3. google.comgoogleapis.com These kinases are critical in signaling pathways that control cell proliferation, survival, and angiogenesis; their dysregulation is implicated in various cancers. googleapis.com For instance, mutations that lead to the constitutive activation of Flt-3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target. googleapis.com Similarly, activated c-Kit is a target in gastrointestinal stromal tumors (GISTs). googleapis.com
Several multi-targeted kinase inhibitors that suppress c-Kit, Flt-3, KDR, and c-Met have been developed. Lenvatinib, for example, is a multi-target inhibitor with potent activity against KDR (IC50 = 4 nM) and Flt-4 (IC50 = 5.2 nM), while also inhibiting c-Kit and Flt-3. selleck.co.jp Pexidartinib is another inhibitor targeting c-Kit (IC50 = 10 nM) and Flt-3 (IC50 = 160 nM). selleck.co.jp These examples highlight the potential of heterocyclic scaffolds, like the isoquinoline ring system, to serve as a core for developing inhibitors against this panel of kinases.
Table 1: Inhibitory Activity of Selected Multi-Targeted Kinase Inhibitors This table presents data for structurally relevant kinase inhibitors to provide context, not for this compound.
| Inhibitor | Target Kinase | IC50 (nM) |
|---|---|---|
| Lenvatinib | KDR (VEGFR2) | 4 |
| Flt-4 (VEGFR3) | 5.2 | |
| Pexidartinib | c-Kit | 10 |
| Flt-3 | 160 | |
| Foretinib | c-Met | 0.4 |
| KDR | 0.9 | |
| Pazopanib | KDR | 30 |
Data sourced from publicly available information on kinase inhibitors. selleck.co.jp
Chemokine Receptor Activity Modulation
No studies detailing the modulation of chemokine receptor activity by this compound have been published. Chemokine receptors belong to the GPCR superfamily and play a pivotal role in mediating immune cell trafficking. Their modulation is a therapeutic strategy for inflammatory diseases and certain cancers. While diverse molecular structures can interact with these receptors, the specific role of the this compound scaffold in this context remains uninvestigated.
Signal Transduction Pathway Interventions (e.g., Ras-Raf-Map kinase cascade, PI3K, Src family kinases, PLC)
There is no direct evidence of this compound intervening in specific signal transduction pathways. However, based on the activities of related compounds, inferences can be made.
Inhibition of receptor tyrosine kinases like KDR, c-Kit, and Flt-3, as discussed in section 5.3.2, would directly impact their downstream signaling cascades. Key pathways activated by these RTKs include:
Ras-Raf-MAP Kinase (MAPK) Pathway: This cascade is crucial for regulating cell proliferation and differentiation.
PI3K (Phosphatidylinositol-3-kinase)/Akt Pathway: This pathway is central to cell survival, growth, and proliferation.
By inhibiting the upstream receptor, a molecule would prevent the phosphorylation events that initiate these cascades. For example, the protein tyrosine kinase CSK is known to interact with Flt-3 and c-Kit, thereby regulating downstream signaling, including the phosphorylation of Akt and Erk (a key component of the MAPK pathway). nih.gov
Furthermore, some thiourea-containing compounds have been identified as inhibitors of non-receptor tyrosine kinases. Dasatinib, a potent dual Src/Abl kinase inhibitor, demonstrates that complex heterocyclic structures can target key nodes in signaling pathways. nih.gov Inhibition of Src family kinases would disrupt a multitude of cellular processes, including cell adhesion, growth, and migration. The potential for this compound to affect these or other pathways like the one involving Phospholipase C (PLC) has not been explored.
Structure-Activity Relationship (SAR) Studies
Specific structure-activity relationship (SAR) studies for this compound are not available in the literature. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological effects, guiding the optimization of lead compounds. youtube.com The following sections discuss SAR findings for analogous compound series.
Influence of Benzoyl Moiety Modifications on Biological Efficacy
Modifications to the benzoyl group in N-benzoyl-N'-arylthiourea derivatives significantly impact their biological activity. Studies on various analogues have shown that the nature and position of substituents on the phenyl ring of the benzoyl moiety are critical.
In series of N-benzoylthiourea analogs tested for antibacterial activity, the presence and position of electron-withdrawing groups on the benzoyl ring were found to be important factors. nih.gov For example, the addition of chlorine atoms to the phenyl group often correlates with good antibacterial activity. nih.gov Similarly, in a series of diaryl-thiourea-linked quinazoline derivatives designed as dual EGFR/VEGFR2 inhibitors, the presence of two electron-withdrawing groups on the terminal benzene (B151609) ring resulted in higher inhibitory activity. mdpi.com This suggests that the electronic properties of the benzoyl moiety play a crucial role in the interaction with biological targets.
Table 2: Example SAR of Benzoyl Ring Modifications in a Thiourea Series This table is a generalized representation based on findings from various studies on benzoylthiourea derivatives, not this compound.
| Benzoyl Ring Substituent | General Effect on Activity (Example: Antibacterial) |
|---|---|
| Unsubstituted Phenyl | Baseline Activity |
| 4-Chloro | Increased Activity |
| 2,4-Dichloro | Potentially Higher Activity |
| 4-Methoxy (Electron-donating) | Often Lower Activity |
Data generalized from SAR studies on antibacterial thiourea derivatives. nih.gov
Impact of Isoquinolinyl Substitution on Biological Activity
The impact of the 5-isoquinolinyl group on the biological activity of this specific thiourea derivative has not been studied. However, the isoquinoline ring is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. Its role in kinase inhibition is particularly notable.
Role of the Thiourea Linkage in Receptor Binding and Enzymatic Interaction
The thiourea linkage (-NH-C(S)-NH-) is a critical structural motif in many biologically active compounds. Its ability to form strong hydrogen bonds through the N-H protons and the sulfur atom is fundamental to its interaction with biological targets such as receptors and enzymes. The sulfur atom, being a soft base, can also engage in favorable interactions with soft acid centers in proteins.
In the context of this compound, it is hypothesized that the thiourea moiety would play a pivotal role in the molecule's binding affinity and specificity. The planarity of this group can facilitate stacking interactions with aromatic residues in a protein's binding pocket. The specific orientation and conformational flexibility of the benzoyl and isoquinolinyl groups, dictated by the thiourea linker, would be crucial for determining its biological activity. Without experimental data, such as co-crystallization studies or computational docking simulations for this specific compound, any discussion on its precise binding modes remains speculative.
Cellular Biology Interventions
The cellular effects of novel chemical entities are a primary focus of drug discovery and development. The requested investigation into the cellular biology interventions of this compound would involve assessing its impact on key cellular processes.
Modulation of Cellular Proliferation
Many thiourea derivatives have been investigated for their antiproliferative properties against various cancer cell lines. These compounds can interfere with the cell cycle, leading to arrest at different phases and thereby inhibiting cell growth. The isoquinoline and benzoyl moieties are also present in numerous compounds with known effects on cell proliferation.
A comprehensive study on this compound would involve treating various cell lines with the compound and measuring its effect on cell viability and proliferation using assays such as MTT or BrdU incorporation. The half-maximal inhibitory concentration (IC50) would be a key parameter to quantify its potency.
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
Effects on Cellular Differentiation
Certain chemical compounds can induce cellular differentiation, a process where a less specialized cell becomes a more specialized cell type. This is a desirable trait in certain therapeutic contexts, such as in the treatment of some cancers. The potential for this compound to induce differentiation in cell lines like HL-60 (a human leukemia cell line) would be a significant area of research. This would typically be assessed by monitoring the expression of differentiation markers.
Induction of Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Thiourea derivatives have been shown to trigger apoptotic pathways through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
An investigation into the pro-apoptotic potential of this compound would involve assays to detect key apoptotic events, such as caspase activation, DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.
Table 2: Hypothetical Markers of Apoptosis Induction by this compound
| Apoptotic Marker | Assay Method | Hypothetical Result |
| Caspase-3/7 Activation | Luminescence Assay | Data not available |
| DNA Fragmentation | TUNEL Assay | Data not available |
| Annexin V Staining | Flow Cytometry | Data not available |
| Bcl-2/Bax Ratio | Western Blot | Data not available |
Impact on Cellular Migration and Chemoinvasion
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. Compounds that can inhibit these processes are of great interest in oncology research. The isoquinoline scaffold is found in some natural products that affect cell migration.
To assess the impact of this compound on cellular migration and chemoinvasion, researchers would typically employ wound-healing assays and transwell invasion assays (e.g., Boyden chamber assay). These experiments would quantify the ability of the compound to impede the movement and invasive capacity of cancer cells.
Based on a comprehensive search of publicly available scientific literature, there are no specific computational and theoretical investigation records matching the detailed outline for the compound This compound .
While extensive research exists for the broader class of benzoyl thiourea derivatives, including molecular docking, QSAR, and DFT studies on analogous structures, this specific information is not available for this compound. The studies found focus on related compounds such as N-benzoyl-N'-phenylthiourea, N-benzoyl-N'-naphthylthiourea, and the isomeric 1-benzoyl-3-(5-quinolyl)thiourea.
Therefore, it is not possible to provide the requested detailed article focusing solely on the computational and theoretical investigations of this compound as per the specified outline. Information on related compounds cannot be substituted, as per the strict instructions to focus exclusively on the requested molecule.
Computational and Theoretical Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Electronic Structure Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of benzoylthiourea derivatives, offering a robust framework for understanding their electronic architecture. ajol.infouni-halle.deicaiit.org By employing methods such as B3LYP with basis sets like 6-311G++(d,p) and cc-pVDZ, researchers can calculate optimized geometric parameters, including bond lengths and angles. rajpub.com For the parent compound benzoylthiourea, DFT calculations have shown that the molecular structure belongs to the C_s point group symmetry. rajpub.com
A critical aspect of electronic structure analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajol.infouni-halle.de The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller HOMO-LUMO gap is generally associated with higher reactivity. researchgate.net In related benzoylthiourea compounds, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character, while the LUMO may be distributed across the benzoyl moiety. researchgate.net
Theoretical calculations are also invaluable for predicting spectroscopic properties. The vibrational spectra, including Fourier-transform infrared (FT-IR) and FT-Raman spectra, of benzoylthiourea have been calculated using DFT and show good agreement with experimental data. These theoretical spectra aid in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov Similarly, theoretical UV-Vis absorption spectra can be computed to understand the electronic transitions within the molecule. nih.gov
Table 1: Theoretical Spectroscopic Data for a Representative Benzoylthiourea Derivative
| Spectroscopic Technique | Calculated Wavenumber/Wavelength | Vibrational/Electronic Assignment |
| FT-IR | Varies (e.g., ~3400 cm⁻¹) | N-H stretching |
| FT-IR | Varies (e.g., ~1670 cm⁻¹) | C=O stretching |
| FT-IR | Varies (e.g., ~1350 cm⁻¹) | C=S stretching |
| UV-Vis | Varies (e.g., ~325 nm) | π → π* transition |
Note: The data presented are representative values for benzoylthiourea derivatives and may vary for N-benzoyl-N'-(5-isoquinolinyl)thiourea.
Reactivity and Stability Assessments
Computational methods provide a powerful toolkit for assessing the reactivity and stability of this compound. Key reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), offer quantitative measures of a molecule's reactivity. ajol.info The analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. ajol.info
The stability of benzoylthiourea derivatives can also be investigated through computational means. For instance, the presence of intramolecular hydrogen bonds, such as between the N-H proton and the carbonyl oxygen, can significantly contribute to the conformational stability of the molecule. researchgate.netnih.gov The planarity of the benzoyl thiourea (B124793) core is also a factor in its stability, with certain conformations being energetically more favorable. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules and the influence of its environment.
Conformational Dynamics and Ligand-Protein Complex Stability
MD simulations are instrumental in understanding the conformational flexibility of this compound and the stability of its complexes with proteins, which is crucial for its potential as a therapeutic agent. jppres.com These simulations can track the trajectory of the ligand within the binding site of a protein over time, providing insights into the key interactions that stabilize the complex. nih.gov
A common metric used to assess the stability of a ligand-protein complex is the root-mean-square deviation (RMSD) of the ligand's atomic positions from a reference structure. mdpi.com A stable complex is typically characterized by a low and fluctuating RMSD value over the simulation period. jppres.commdpi.com The analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and protein residues further elucidates the determinants of binding affinity and stability. mdpi.com
Table 2: Representative Parameters from Molecular Dynamics Simulations of a Ligand-Protein Complex
| Simulation Parameter | Typical Value/Observation | Significance |
| RMSD of Ligand | Low and stable fluctuation (e.g., < 2 Å) | Indicates stable binding within the protein's active site. |
| Hydrogen Bond Occupancy | High percentage | Highlights key residues involved in stabilizing the complex. |
| Binding Free Energy (ΔG_bind) | Negative value | Quantifies the affinity of the ligand for the protein. |
Note: These are generalized parameters and would need to be specifically calculated for this compound and its target protein.
Solvent Effects and Binding Thermodynamics
The surrounding solvent environment can significantly influence the conformation and binding properties of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, typically water, to provide a more realistic representation of its behavior in a biological milieu. The inclusion of solvent effects is crucial for accurately predicting binding thermodynamics.
Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to calculate the binding free energy of a ligand to a protein. These calculations take into account various energetic contributions, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a more comprehensive understanding of the binding process.
Future Research Directions and Translational Perspectives
Exploration of Novel Bioactive Derivatives of N-benzoyl-N'-(5-isoquinolinyl)thiourea
The exploration of new bioactive derivatives is a cornerstone of medicinal chemistry. For this compound, this would involve systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The core strategy often involves the synthesis of a library of related compounds by introducing various substituents on the benzoyl and isoquinoline (B145761) rings. mdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the molecule, potentially leading to improved biological activity. analis.com.my
Research on other N-acyl thiourea (B124793) derivatives has demonstrated that modifications by incorporating different heterocyclic rings can lead to a range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov Similarly, creating derivatives of this compound by altering the substitution pattern on the isoquinoline ring or replacing the benzoyl group with other acyl groups could yield compounds with novel or enhanced bioactivities.
Table 1: Examples of Bioactive Thiourea Derivatives and Their Activities
| Compound Name | Modification | Biological Activity | Reference |
|---|---|---|---|
| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | Substituted benzoyl and phenyl rings | Antibacterial and antifungal | nih.gov |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Chlorinated benzoyl group | Anticancer (Breast Cancer) | jppres.com |
| 1-benzoyl-3-methylthiourea derivatives | Methyl group on thiourea and substituted benzoyl ring | Anticancer (Cervical Cancer) | analis.com.my |
This table presents data for analogous compounds to illustrate the potential for discovering bioactive derivatives.
Integration of Advanced Synthetic Methodologies for Scalable Production
The advancement of this compound from a laboratory-scale compound to a potential therapeutic agent necessitates the development of efficient and scalable synthetic methods. The common synthesis of N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a primary amine. mdpi.com
Future research should focus on optimizing this process for this compound. This could involve exploring greener solvents, microwave-assisted synthesis to reduce reaction times, and the use of phase-transfer catalysts to improve yields and purity. mdpi.com For example, the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst has been shown to improve the yield of N-acyl thiourea derivatives. mdpi.com Developing a robust and cost-effective synthetic route is crucial for the large-scale production required for extensive preclinical and potential clinical studies.
Deepening Mechanistic Understanding at the Molecular and Cellular Levels
While the biological activities of many thiourea derivatives have been reported, a deep understanding of their mechanisms of action at the molecular and cellular levels is often lacking. Future investigations into this compound should aim to elucidate its specific molecular targets and the signaling pathways it modulates.
Given that related compounds have shown activities such as inhibition of macrophage migration inhibitory factor (MIF) and cytotoxicity against cancer cell lines, it is plausible that this compound could act on similar targets. jppres.comubaya.ac.id Studies could involve target identification using techniques like affinity chromatography and proteomics. Cellular studies could investigate effects on cell cycle progression, apoptosis, and other key cellular processes. For instance, some N-acyl thiourea derivatives have been shown to induce G0/G1 phase cell cycle arrest in cancer cells. mdpi.comnih.gov
Application of Integrated Computational-Experimental Approaches in Drug Discovery
The integration of computational and experimental methods can significantly accelerate the drug discovery process. For this compound, in silico approaches like molecular docking can be used to predict its binding affinity to various biological targets. nih.govresearchgate.net This can help in prioritizing the synthesis of new derivatives with a higher probability of being active.
Molecular dynamics simulations can provide insights into the stability of the compound-target complex. jppres.com Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activities, guiding the design of more potent compounds. These computational predictions must then be validated through experimental assays to create a synergistic discovery pipeline.
Table 2: In Silico Tools in the Study of Thiourea Derivatives
| Computational Method | Application | Potential for this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity and orientation to a target protein. | Identification of potential biological targets and guiding derivative design. | nih.govjppres.com |
| Molecular Dynamics | Simulating the interaction and stability of a ligand-protein complex over time. | Understanding the stability of the binding of the compound to its target. | jppres.com |
This table illustrates the application of computational methods to related compounds and their potential utility for the subject compound.
Investigation of this compound as a Chemical Probe for Biological Systems
A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein in biological systems. nih.gov If this compound is found to have high potency and selectivity for a particular biological target, it could be developed into a valuable chemical probe. This would require thorough characterization of its on-target and off-target activities.
As a chemical probe, it could be used to investigate the role of its target protein in various cellular processes and disease models. This would not only advance our fundamental understanding of biology but could also help in validating the target for therapeutic intervention. The development of a potent and selective probe based on the this compound scaffold would be a significant contribution to chemical biology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzoyl-N'-(5-isoquinolinyl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic addition of 5-aminoisoquinoline to benzoylisothiocyanate. Key steps include:
Preparation of benzoylisothiocyanate by reacting benzoyl chloride with ammonium thiocyanate in 1,4-dioxane at 50–60°C for 30 minutes .
Addition of 5-aminoisoquinoline to the benzoylisothiocyanate solution under anhydrous conditions, stirred overnight at room temperature.
Purification via recrystallization from methanol or dichloromethane.
- Optimization : Adjust solvent polarity (e.g., acetone vs. dioxane) to improve yield. Monitor reaction progress using TLC with UV detection at 254 nm.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of thioamide (-NH-C=S) and benzoyl (C=O) groups. Thione tautomers show C=S stretches at 1200–1250 cm⁻¹ .
- NMR : H NMR reveals NH protons as broad singlets (δ 10–12 ppm). Aromatic protons of the isoquinoline ring appear as multiplet signals in δ 7.5–9.0 ppm .
- X-ray crystallography : Resolve intramolecular N–H⋯O/S hydrogen bonds and planarity of the thiourea core. Bond lengths (e.g., C=S: ~1.68 Å, C=O: ~1.22 Å) confirm thione tautomer dominance .
Q. How does N-benzoyl-N'-(5-isoquinolinyl)thiourea interact with biological targets such as VEGFR2 or macrophage migration inhibitory factor (MIF)?
- Methodological Answer :
- In vitro assays : Test inhibition of VEGFR2 kinase activity using a fluorescence-based ADP-Glo™ kinase assay. IC₅₀ values correlate with substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .
- Molecular docking : Use software like Molegro Virtual Docker (MVD) to model interactions. The benzoyl group occupies hydrophobic pockets, while the thiourea sulfur forms hydrogen bonds with catalytic lysine residues (e.g., MIF PDB ID: 1LJT) .
Advanced Research Questions
Q. How can structural modifications improve the compound’s bioactivity and selectivity?
- Methodological Answer :
- QSAR modeling : Develop models using descriptors like ELUMO (energy of the lowest unoccupied molecular orbital). For example, ELUMO values inversely correlate with VEGFR2 inhibition (RS = 5.175 ELUMO – 76.061) .
- Substituent effects : Introduce para-chloro or methyl groups on the benzoyl ring to enhance lipophilicity and π-π stacking with tyrosine residues in kinase domains .
Q. What strategies resolve contradictions in activity data across different studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays). Discrepancies in IC₅₀ may arise from variations in enzyme purity or buffer pH.
- Crystallographic validation : Overlay crystal structures with docked poses to confirm binding modes. For example, thiourea derivatives with 2,4,5-trichlorophenyl groups show no steric clashes in VEGFR2 despite earlier computational predictions .
Q. How does the compound’s stability under physiological conditions affect its applicability?
- Methodological Answer :
- Hydrolytic stability : Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C. Monitor via HPLC; the thiourea core is resistant to hydrolysis over 72 hours, but the benzoyl group may oxidize in serum-rich media .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy shows λmax shifts (≥300 nm) after prolonged light exposure, indicating photodegradation .
Q. What advanced analytical methods are used to study its interactions with metal ions or biomacromolecules?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to transition metals (e.g., Ni²⁺, Pd²⁺) for catalytic applications. Exothermic peaks indicate strong thiourea-metal coordination .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized MIF or VEGFR2. A typical sensorgram shows rapid association (ka ≈ 10⁴ M⁻¹s⁻¹) and slow dissociation (kd ≈ 10⁻³ s⁻¹) .
Emerging Research Directions
Q. Can this compound serve as a precursor for liquid crystalline materials or supramolecular assemblies?
- Methodological Answer :
- Polarized optical microscopy (POM) : Observe texture changes during heating/cooling cycles. N-benzoylthioureas with alkyl chains ≥C12 exhibit smectic phases at 120–150°C due to intermolecular H-bonding .
- Small-angle X-ray scattering (SAXS) : Confirm columnar mesophases with d-spacing ~3.5 nm, attributed to π-stacked isoquinoline rings .
Q. What role does the compound play in environmental applications, such as selective phosphate sorption?
- Methodological Answer :
- Polymer flocculant design : Incorporate the thiourea moiety into acrylamide-based copolymers. Test phosphate removal efficiency (up to 43%) in synthetic wastewater via inductively coupled plasma (ICP) analysis .
- Selectivity studies : Compete with sulfate or nitrate ions; thiourea’s thiophilic nature preferentially binds phosphate through S⋯O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
